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molecular formula C14H12FNO3 B3150050 2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 68285-84-7

2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B3150050
M. Wt: 261.25 g/mol
InChI Key: FNOQYMDRUMLHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262390

Procedure details

The filtrate from Step A was mixed with 9.74 g (0.0640 mole) of 3,4,5,6-tetrahydrophthalic anhydride, and the mixture was heated at reflux for approximately 64 hours. At the end of this period, the dark brown solution was poured over ice and extracted in succession with ethyl acetate and diethyl ether. The extracts were combined, washed with water, dried over anhydrous magnesium sulfate, and filtered. The solvents were evaporated under reduced pressure from the filtrate, leaving a dark brown oil as residue. This was placed on a silica gel column and eluted with methylene chloride/ethyl acetate (95/5). After the product-containing fractions were combined and the solvents evaporated under reduced pressure, 14.71 g of N-(2-fluoro-4-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide was recovered as an orange solid, m.p. 132°-136° C. The NMR spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.74 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].[C:10]1(=O)[O:15][C:13](=[O:14])[C:12]2[CH2:16][CH2:17][CH2:18][CH2:19][C:11]1=2>>[F:9][C:3]1[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[N:1]1[C:13](=[O:14])[C:12]2[CH2:16][CH2:17][CH2:18][CH2:19][C:11]=2[C:10]1=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Name
Quantity
9.74 g
Type
reactant
Smiles
C1(C2=C(C(=O)O1)CCCC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for approximately 64 hours
Duration
64 h
ADDITION
Type
ADDITION
Details
At the end of this period, the dark brown solution was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted in succession with ethyl acetate and diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure from the filtrate
CUSTOM
Type
CUSTOM
Details
leaving a dark brown oil as residue
WASH
Type
WASH
Details
eluted with methylene chloride/ethyl acetate (95/5)
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure, 14.71 g of N-(2-fluoro-4-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide
CUSTOM
Type
CUSTOM
Details
was recovered as an orange solid, m.p. 132°-136° C

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)O)N1C(C2=C(C1=O)CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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